1-Fluoro-4-cyclopropoxyisoquinoline
Description
1-Fluoro-4-cyclopropoxyisoquinoline is a fluorinated isoquinoline derivative characterized by a cyclopropoxy substituent at the 4-position and a fluorine atom at the 1-position of the isoquinoline scaffold. This compound is of significant interest in medicinal chemistry due to the structural and electronic effects imparted by the fluorine atom and the cyclopropoxy group. Its synthesis typically involves halogenation and cyclopropoxylation steps, though detailed synthetic protocols are proprietary in industrial settings.
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-fluoroisoquinoline |
InChI |
InChI=1S/C12H10FNO/c13-12-10-4-2-1-3-9(10)11(7-14-12)15-8-5-6-8/h1-4,7-8H,5-6H2 |
InChI Key |
RYMJGTTZYMSZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C3=CC=CC=C32)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-fluoro-4-cyclopropoxyisoquinoline can be contextualized by comparing it to analogs with variations in substituents or core scaffolds. Below is a detailed analysis based on available evidence:
1-Bromo-4-fluoroisoquinoline (CAS 1421517-86-3)
- Structural Differences : Replaces the cyclopropoxy group with a bromine atom at the 4-position.
- Physicochemical Properties: Bromine’s higher atomic weight and polarizability compared to the cyclopropoxy group may increase molecular weight (MW: ~240 g/mol vs. ~207 g/mol for 1-fluoro-4-cyclopropoxyisoquinoline) and alter solubility.
- Applications: Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate more complex isoquinoline derivatives.
1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (Desfluoro Compound, CAS 93107-11-0)
- Structural Differences: Features a carboxylic acid group at the 3-position and lacks the fluorine atom. The desfluoro analog is a known impurity in quinolone antibiotics.
- Biological Activity : The absence of fluorine reduces DNA gyrase inhibition efficacy, a critical mechanism for antibacterial activity. This highlights the fluorine atom’s role in enhancing target binding and potency .
- Regulatory Significance : Classified as a pharmacopeial impurity (EP), requiring strict control in drug manufacturing.
7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Ethylenediamine Compound, CAS 103222-12-4)
- Structural Differences : Contains an ethylenediamine side chain at the 7-position and a fluorine atom at the 6-position.
- Solubility and Bioavailability : The ethylenediamine group improves aqueous solubility (logP ~1.2) compared to the cyclopropoxy analog, which is more lipophilic (predicted logP ~2.5). This difference impacts pharmacokinetic profiles, such as absorption and tissue penetration .
Data Table: Key Comparative Properties
Research Findings and Implications
- Fluorine’s Role: Fluorination at the 1-position in isoquinoline derivatives is critical for enhancing metabolic stability and target engagement, as seen in quinolone antibiotics. Its absence (e.g., in the desfluoro compound) correlates with reduced efficacy .
- Cyclopropoxy vs. Bromine : The cyclopropoxy group offers steric hindrance that may reduce off-target interactions compared to bromine, which is more reactive but less selective.
- Regulatory Considerations : Impurities like the desfluoro compound must be controlled below 0.15% in pharmaceutical formulations, per EP guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
